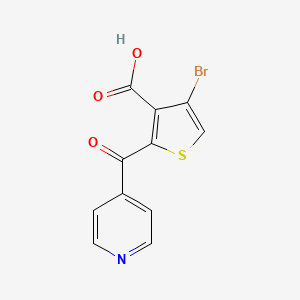
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Vue d'ensemble
Description
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H6BrNO3S and a molecular weight of 312.14 g/mol . It is available for research use .
Synthesis Analysis
The synthesis of 4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid involves several steps . The process starts with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF). n-Butyllithium is added dropwise to this solution at -78°C, and the mixture is stirred at the same temperature for 0.5 hours. Then, a solution of 4-Bromothiophene-3-carboxylic acid and hexamethylphosphoramide (HMPA) in anhydrous THF is slowly added. The mixture is stirred at the same temperature for 1 hour, and N-methoxy-N-methyl-4-pyridinecarboxamide is added dropwise to the stirring mixture at -78°C. The reaction mixture is stirred for another hour at room temperature and then quenched with water. The aqueous layer is acidified with 5% aqueous hydrochloric acid to pH 1-2. The precipitate is removed by filtration, and the resulting filtrate is extracted with dichloromethane. The organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is washed with dichloromethane to give the title compound as a yellow solid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid have been described in the Synthesis Analysis section above .Propriétés
IUPAC Name |
4-bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO3S/c12-7-5-17-10(8(7)11(15)16)9(14)6-1-3-13-4-2-6/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZPBVLJJZJVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=C(C(=CS2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857347 | |
| Record name | 4-Bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid | |
CAS RN |
1433203-86-1 | |
| Record name | 4-Bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)
![(3-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1512076.png)
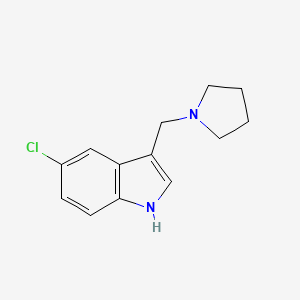
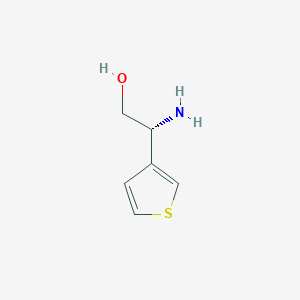
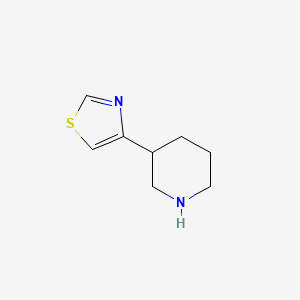
![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)
![But-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B1512090.png)
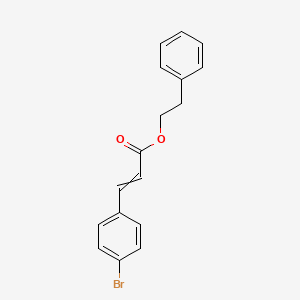
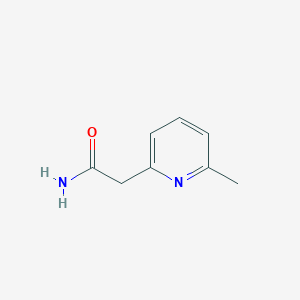
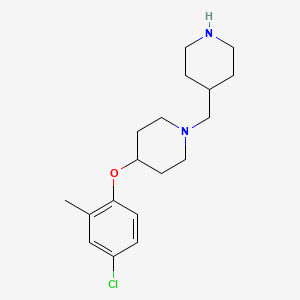
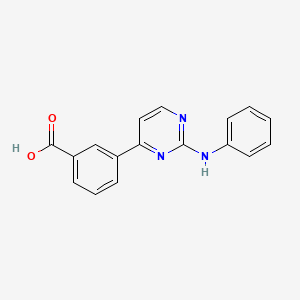

![7H-Benzo[kl]acridine](/img/structure/B1512116.png)
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1512119.png)